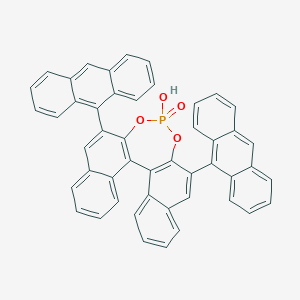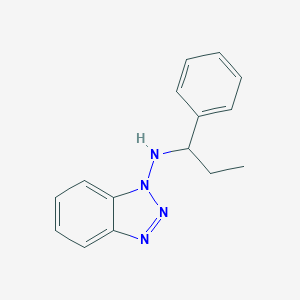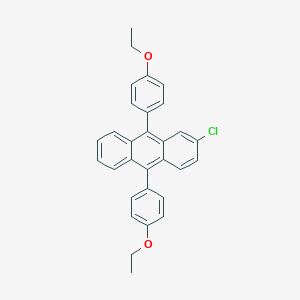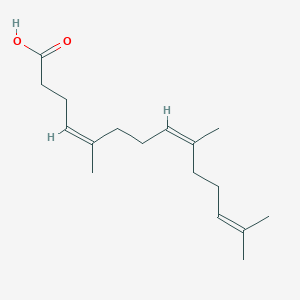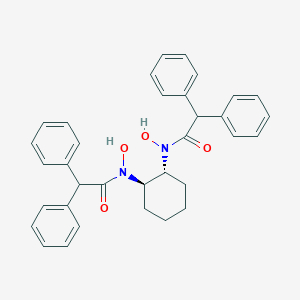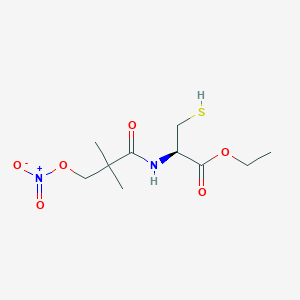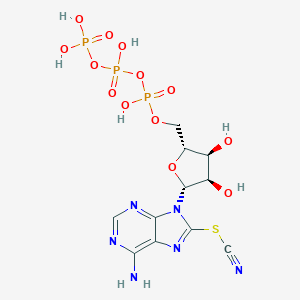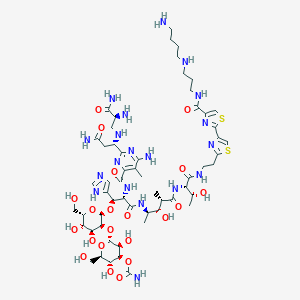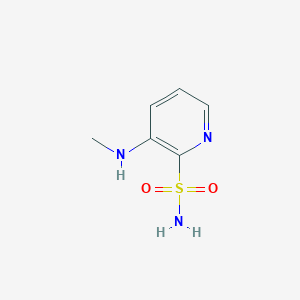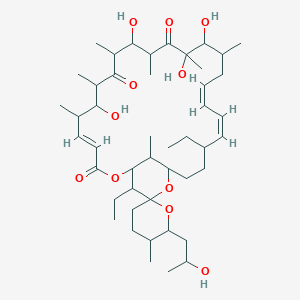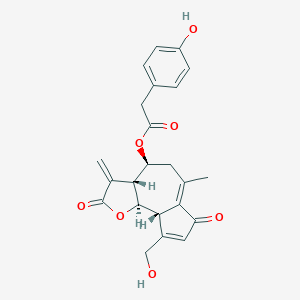
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one, also known as PSB-0739, is a synthetic compound that has shown potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can induce the expression of genes that are involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. This compound also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation. By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and block cell cycle progression in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is its potential as a therapeutic agent for various diseases. This compound has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one. One possible direction is to investigate its potential as a combination therapy with other anti-cancer, anti-inflammatory, or neuroprotective agents. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound.
Méthodes De Synthèse
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis method involves the condensation of 6-aminoindole with piperazine-1-sulfonyl chloride in the presence of a base, followed by the reaction of the resulting product with 4-bromomethylbenzene. The final step involves the cyclization of the intermediate product to form this compound.
Applications De Recherche Scientifique
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
Numéro CAS |
138384-42-6 |
|---|---|
Formule moléculaire |
C22H22N4O3S |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
6-[ethyl-[(4-piperazin-1-ylsulfonylphenyl)methyl]amino]-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C24H26N4O3S/c1-2-27(22-11-10-21-23-19(22)4-3-5-20(23)24(29)26-21)16-17-6-8-18(9-7-17)32(30,31)28-14-12-25-13-15-28/h3-11,25H,2,12-16H2,1H3,(H,26,29) |
Clé InChI |
NGECLOKQSIIMIL-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
SMILES canonique |
CCN(CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Synonymes |
4-PSBAI N(6)-(4-(piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one N(6)-(4-(piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



